molecular formula C16H14F3NO2 B2641255 2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 1232823-41-4

2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No. B2641255
CAS RN: 1232823-41-4
M. Wt: 309.288
InChI Key: ASNMTXLAHODBLR-KEBDBYFISA-N
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Description

2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol, also known as EFPI, is a chemical compound that has gained significant attention in the field of scientific research. EFPI is a phenolic Schiff base that has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of related fluoro-functionalized imines, with studies detailing the processes involved and the resulting crystal structures. For instance, the synthesis of crystalline fluoro-functionalized Schiff base compounds, including related variants, was conducted, revealing insights into their crystal structures, intermolecular interactions, and theoretical calculations supporting structure elucidation. Such compounds have shown potential in nonlinear optical (NLO) applications due to their significant hyperpolarizability values, hinting at their utility in optoelectronic devices (Ashfaq et al., 2022).

Spectroscopic and Molecular Characterizations

Another study explored the spectroscopic and molecular structure of a closely related compound, emphasizing its preference for an enol form in both solid state and solution media. Detailed analysis was provided through X-ray diffraction, IR, and electronic spectroscopy, supported by DFT/B3LYP optimization and TD-DFT calculations. This research contributes to understanding the electronic structure and spectroscopic properties of such compounds (Albayrak et al., 2010).

properties

IUPAC Name

2-ethoxy-6-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-2-22-14-9-5-6-11(15(14)21)10-20-13-8-4-3-7-12(13)16(17,18)19/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMTXLAHODBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

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